![molecular formula C14H12IN3O2 B8642074 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8642074.png)
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and methoxybenzyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the 4-Methoxybenzyl Group: This step can be performed using a nucleophilic substitution reaction where the pyrazolo[3,4-b]pyridine core reacts with a 4-methoxybenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole
- 8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the presence of both iodine and methoxybenzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H12IN3O2 |
|---|---|
Molecular Weight |
381.17 g/mol |
IUPAC Name |
5-iodo-1-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C14H12IN3O2/c1-20-10-4-2-9(3-5-10)8-18-14-11(6-17-18)13(19)12(15)7-16-14/h2-7H,8H2,1H3,(H,16,19) |
InChI Key |
HQUNMIYJUGMLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)C(=CN3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


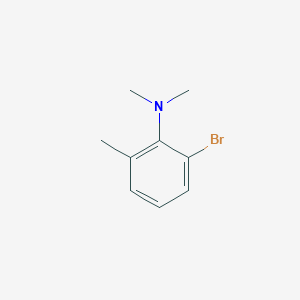
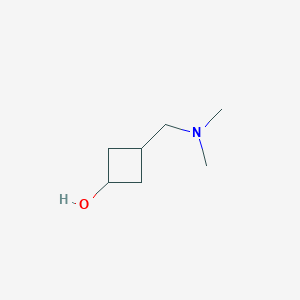
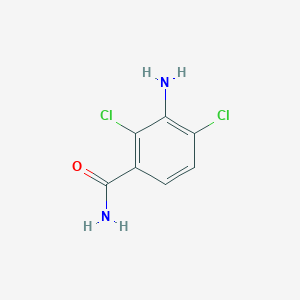



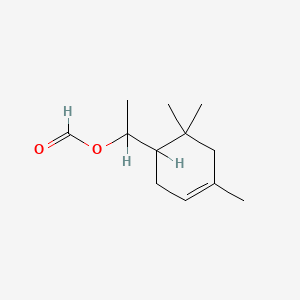
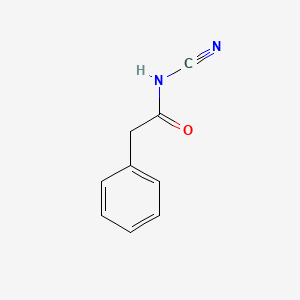



![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)


